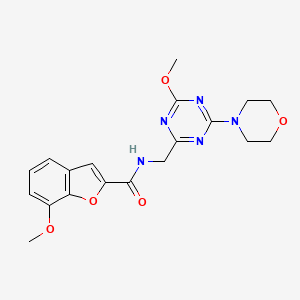
7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H21N5O5 and its molecular weight is 399.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multiple steps starting from cyanuric chloride, which undergoes nucleophilic substitution reactions with morpholine and subsequent coupling with benzofuran derivatives. Detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity .
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have shown potent inhibitory effects on leukemia cells such as K562 and HL60 with IC50 values in the low micromolar range .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 5 | Inhibition of HIF-1 pathway |
| Compound B | HL60 | 0.1 | Induction of apoptosis via mitochondrial pathway |
| 7-Methoxy... | HCT116 | TBD | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of tubulin polymerization and modulation of the hypoxia-inducible factor (HIF) pathway. The presence of specific functional groups in its structure enhances binding interactions with target proteins involved in cell proliferation and survival .
Case Studies
In a notable study involving a series of benzofuran analogues, compounds were screened for their anticancer activity using the triphenyl blue dye exclusion technique on Erlich ascites carcinoma (EAC) cells. The results demonstrated that modifications to the benzofuran structure significantly influenced cytotoxicity levels, emphasizing the role of substituents in enhancing biological activity .
Table 2: Summary of Case Study Findings
| Compound Variant | Cytotoxicity (CTC50) | Structural Modification |
|---|---|---|
| Variant 1 | High | Addition of chlorine group |
| Variant 2 | Moderate | Substitution with methoxy group |
| Variant 3 | Low | No significant modifications |
Propiedades
IUPAC Name |
7-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-26-13-5-3-4-12-10-14(29-16(12)13)17(25)20-11-15-21-18(23-19(22-15)27-2)24-6-8-28-9-7-24/h3-5,10H,6-9,11H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBLTMMUULUJTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













